Cas no 100856-58-4 (N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a benzothiazole core substituted with an acetamido group at the 6-position and a benzamide moiety at the 2-position, offering a versatile scaffold for further functionalization. This compound may serve as an intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators due to its rigid heterocyclic framework. The presence of both amide and aromatic functionalities enhances its binding affinity and stability, making it a valuable building block for pharmaceutical research. Its synthetic accessibility further supports its utility in exploratory studies.
N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide structure
100856-58-4 structure
Product Name:N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
CAS No:100856-58-4
MF:C16H13N3O2S
MW:311.358321905136
CID:3062443
PubChem ID:745696
Update Time:2025-05-19

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[6-(acetylamino)-1,3-benzothiazol-2-yl]benzamide
    • N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
    • STK947113
    • AKOS000459224
    • AK-968/36977331
    • N~1~-[6-(ACETYLAMINO)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE
    • F0014-0226
    • Oprea1_061512
    • N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide
    • 100856-58-4
    • Inchi: 1S/C16H13N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,18,19,21)
    • InChI Key: ACTAZHXDFCXOKE-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC=CC=2)=O)=NC2C=CC(=CC1=2)NC(C)=O

Computed Properties

  • Exact Mass: 311.072848g/mol
  • Monoisotopic Mass: 311.072848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 311.4g/mol
  • XLogP3: 3.1
  • Topological Polar Surface Area: 99.3Ų

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide Pricemore >>

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Additional information on N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Recent Advances in the Study of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS: 100856-58-4): A Promising Chemical Entity in Biomedicine

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (CAS: 100856-58-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This benzothiazole derivative has shown promising biological activities, particularly in the context of anticancer and antimicrobial research. The compound's unique structural features, including the benzothiazole core and acetamido-benzamide side chain, contribute to its ability to interact with various biological targets, making it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against specific kinase enzymes involved in cancer cell proliferation. The researchers employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity and selectivity, revealing a strong interaction with the ATP-binding site of the target kinase.

In addition to its anticancer potential, N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has also been investigated for its antimicrobial properties. A 2024 study in Bioorganic Chemistry reported its effectiveness against multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to some clinically used antibiotics. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism of action, supported by electron microscopy and biochemical assays.

The pharmacokinetic profile of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has been another area of active research. Recent preclinical studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties using advanced analytical techniques such as LC-MS/MS. These investigations have provided valuable insights into the compound's bioavailability and metabolic stability, which are crucial for its potential development as a therapeutic agent.

Structural optimization efforts have also been undertaken to improve the pharmacological properties of N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide. Several research groups have synthesized and evaluated various analogs, systematically modifying different regions of the molecule to enhance potency while reducing potential toxicity. These structure-activity relationship (SAR) studies have identified key structural elements responsible for the compound's biological activity and have guided the design of next-generation derivatives.

Looking forward, the research community anticipates that N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide and its derivatives may serve as valuable chemical probes for studying disease mechanisms and as lead compounds for drug development. Ongoing studies are exploring its potential applications in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. The compound's versatility and demonstrated biological activities position it as an important molecule in contemporary medicinal chemistry research.

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